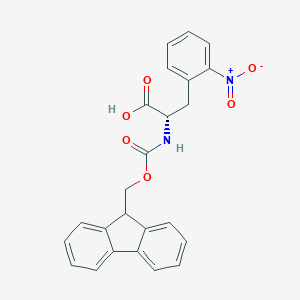

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Übersicht

Beschreibung

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative, specifically a modified phenylalanine with a 2-nitrophenyl substituent at the β-position. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation . Applications include its use as a building block in peptide synthesis and medicinal chemistry research .

Biochemische Analyse

Biochemical Properties

Fmoc-L-2-Nitrophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during peptide chain elongation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nitro group on the phenyl ring can participate in redox reactions, influencing the overall reactivity of the compound. Fmoc-L-2-Nitrophenylalanine is also known to interact with other biomolecules, including nucleic acids and lipids, through non-covalent interactions such as hydrogen bonding and π-π stacking .

Cellular Effects

The effects of Fmoc-L-2-Nitrophenylalanine on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to changes in gene expression. Additionally, Fmoc-L-2-Nitrophenylalanine can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects can vary depending on the cell type and the concentration of the compound used .

Molecular Mechanism

The molecular mechanism of action of Fmoc-L-2-Nitrophenylalanine involves several key interactions at the molecular level. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways. Fmoc-L-2-Nitrophenylalanine can also bind to specific proteins and nucleic acids, influencing their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-L-2-Nitrophenylalanine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Fmoc-L-2-Nitrophenylalanine can undergo degradation, leading to the formation of by-products that may affect its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Fmoc-L-2-Nitrophenylalanine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating cellular signaling pathways. At high doses, Fmoc-L-2-Nitrophenylalanine can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges .

Metabolic Pathways

Fmoc-L-2-Nitrophenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The nitro group can be reduced to form amines, which can then participate in further biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall biochemical processes .

Transport and Distribution

The transport and distribution of Fmoc-L-2-Nitrophenylalanine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, Fmoc-L-2-Nitrophenylalanine can interact with intracellular proteins and nucleic acids, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within the cell .

Subcellular Localization

The subcellular localization of Fmoc-L-2-Nitrophenylalanine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on cellular processes. The activity of Fmoc-L-2-Nitrophenylalanine can be influenced by its localization, as different cellular compartments provide distinct microenvironments that can modulate its reactivity and interactions with biomolecules .

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a complex organic compound with significant potential in biological applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a nitrophenyl substituent. This unique structure contributes to its physicochemical properties and biological activity.

| Feature | Description |

|---|---|

| Chemical Formula | C₁₅H₁₅N₃O₄ |

| Molecular Weight | 299.29 g/mol |

| Chirality | Contains a chiral center |

| Functional Groups | Amino, carboxylic acid, nitro, aromatic |

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, including enzymes and receptors. The Fmoc group can facilitate stable interactions with proteins, while the nitrophenyl moiety may participate in electron transfer processes or serve as a signaling molecule in metabolic pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antitumor Activity : The presence of aromatic systems suggests potential anticancer properties through mechanisms such as DNA intercalation or inhibition of topoisomerases.

- Neuroprotective Effects : Fluorene derivatives have been associated with neuroprotective effects, likely due to their ability to modulate neurotransmitter systems .

- Anti-inflammatory Properties : Compounds similar to this one have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antitumor Studies : In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving naphthalene derivatives have highlighted their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotection Trials : Investigations into the neuroprotective effects of fluorene-based compounds reveal their potential in preventing neuronal damage in models of neurodegenerative diseases. These studies suggest that modulation of oxidative stress pathways may be a critical mechanism .

- Anti-inflammatory Research : Recent studies have focused on the anti-inflammatory properties of related compounds, showing significant reductions in pro-inflammatory cytokines in cell culture models. This suggests that this compound could play a role in developing therapies for chronic inflammatory conditions .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid is in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during solid-phase peptide synthesis (SPPS), facilitating the formation of complex peptide chains without unwanted side reactions. This method is crucial for producing therapeutic peptides that require high purity and specific sequences.

Drug Development

The compound has been investigated for its potential use in drug development, particularly as a building block for bioactive peptides. Its structural characteristics can enhance the pharmacological properties of peptides, such as stability and bioavailability. For instance, studies have shown that incorporating such fluorinated amino acids can improve membrane permeability and cellular uptake of therapeutic agents .

Biochemical Studies

Research involving this compound often focuses on understanding protein interactions and enzymatic processes. The introduction of nitrophenyl groups can serve as probes in biochemical assays to study enzyme kinetics and binding affinities. Such studies are critical for elucidating mechanisms of action for various biological targets .

Case Studies

Q & A

Basic Research Questions

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in this compound, and how does it influence peptide synthesis?

The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF), allowing sequential coupling of amino acids. The Fmoc group’s stability under acidic conditions and UV-monitorable deprotection make it ideal for automated synthesis .

Q. What are the standard synthetic routes for preparing this compound?

Synthesis typically involves:

- Step 1 : Protection of the amino group in the parent amino acid using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic solvent like THF or DCM .

- Step 2 : Coupling of the 2-nitrophenylpropanoic acid moiety using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) .

- Step 3 : Purification via reverse-phase HPLC or flash chromatography to achieve >95% purity .

Q. How should researchers handle and store this compound to ensure stability?

Store at -20°C in a sealed, moisture-free container under inert gas (e.g., argon). Avoid prolonged exposure to light, as the 2-nitrophenyl group may undergo photodegradation. Reconstitute in anhydrous DMF or DCM for synthetic applications .

Q. What analytical techniques are recommended for confirming purity and structure?

- HPLC : Assess purity using a C18 column with UV detection at 265 nm (Fmoc absorption) .

- NMR : Confirm stereochemistry and functional groups (e.g., ¹H NMR for aromatic protons of the nitrophenyl group at δ 7.5–8.2 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How does the 2-nitrophenyl substituent affect the compound’s reactivity and application in peptide synthesis?

The nitro group is electron-withdrawing, which stabilizes the aromatic ring but may reduce nucleophilicity during coupling reactions. It can also act as a fluorescence quencher, complicating UV-based monitoring. Researchers should optimize coupling times (e.g., 2–4 hours) and use excess activating reagents to mitigate steric hindrance .

Q. What strategies are effective for resolving contradictory data in reaction yields or purity?

- Yield Discrepancies : Vary reaction solvents (e.g., switch from DMF to NMP for better solubility) or adjust stoichiometry (1.5–2.0 equivalents of coupling reagent) .

- Purity Issues : Implement orthogonal purification methods (e.g., ion-exchange chromatography after HPLC) or troubleshoot side reactions (e.g., nitro group reduction under acidic conditions) .

Q. How can stereochemical integrity be maintained during synthesis?

Use chiral auxiliaries (e.g., HOBt/DIC for racemization suppression) and monitor reaction temperature (<0°C for coupling steps). Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What are the implications of the nitro group in biological assays, and how can its stability be tested?

The nitro group may interfere with cellular uptake or enzymatic activity. Test stability under physiological conditions (pH 7.4, 37°C) using LC-MS to detect degradation products (e.g., reduction to amine derivatives). Consider replacing nitro with bioisosteres (e.g., trifluoromethyl) if instability is observed .

Q. How does this compound compare to analogs with different aryl substituents (e.g., 4-methoxynaphthyl vs. 2-nitrophenyl)?

- Electron-Donating Groups (e.g., methoxy) : Increase coupling efficiency but may reduce metabolic stability.

- Electron-Withdrawing Groups (e.g., nitro) : Enhance resistance to enzymatic cleavage but complicate synthesis. Benchmark reactivity using kinetic studies (e.g., SPPS coupling rates) .

Q. What safety precautions are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (GHS H335).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Methodological Tables

Table 1. Optimized Reaction Conditions for Coupling

Table 2. Analytical Data Comparison

| Technique | Expected Outcome (Nitrophenyl Derivative) | Potential Pitfalls |

|---|---|---|

| ¹H NMR | Aromatic protons at δ 7.5–8.2 ppm | Overlap with Fmoc protons |

| HPLC (C18) | Retention time ~12.5 min (gradient: 20–80% acetonitrile) | Broad peaks due to nitro group polarity |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Structural and Functional Insights

Electron-Withdrawing vs. Electron-Donating Groups :

- The 2-nitro group in the target compound increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to analogs like o-tolyl (pKa ~2.5–3.0), facilitating deprotection in peptide synthesis .

- Fluorinated derivatives (e.g., tetrafluoro-, trifluoro-) exhibit enhanced metabolic stability and binding affinity in drug candidates due to fluorine’s electronegativity and lipophilicity .

- Thiophene-containing analogs may interact with sulfur-seeking biological targets, such as cysteine proteases .

Safety Profiles :

- Compounds with nitro or chloro groups (e.g., target compound, 6-chloroindole derivative) generally exhibit higher toxicity (e.g., H302, H315) compared to fluorinated analogs .

Vorbereitungsmethoden

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin

Resin Loading and Carboxylic Acid Protection

The 2-CTC resin serves as a temporary protective group for the carboxylic acid, enabling sequential modifications. The amino acid precursor, (S)-3-amino-3-(2-nitrophenyl)propanoic acid, is loaded onto the resin under anhydrous conditions. Key steps include:

-

Activation : Dissolving 3 equivalents of the amino acid in anhydrous dichloromethane (DCM) with 9 equivalents of N,N-diisopropylethylamine (DIEA) to form a reactive ester .

-

Coupling : Stirring the mixture with 2-CTC resin for 2 hours, followed by capping unreacted sites with methanol .

-

Washing : Sequential rinsing with DCM and N,N-dimethylformamide (DMF) to remove excess reagents .

This method achieves >95% loading efficiency, critical for minimizing side products .

Fmoc Protection of the Amino Group

After resin loading, the primary amine is protected using Fmoc-OSu (Fmoc-N-succinimidyl carbonate):

-

Deprotection : Treating the resin-bound amino acid with 20% piperidine in DMF removes temporary protecting groups .

-

Fmoc Introduction : Reacting the free amine with Fmoc-OSu in the presence of DIEA, yielding the Fmoc-protected intermediate .

Cleavage and Isolation

The final product is cleaved from the resin using mild acidic conditions (1% trifluoroacetic acid in DCM), preserving the 2-nitrophenyl group and Fmoc protection . The crude product is purified via reverse-phase HPLC, achieving ≥98% purity.

Solution-Phase Fmoc Protection Strategy

Direct Amination and Fmoc Coupling

In this approach, the free amino acid is synthesized first, followed by Fmoc protection:

-

Amino Acid Synthesis : (S)-3-amino-3-(2-nitrophenyl)propanoic acid is prepared via enantioselective Michael addition of nitromethane to 2-nitrobenzaldehyde, followed by hydrogenation and hydrolysis .

-

Fmoc Activation : Reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a 1:1.2 molar ratio in DMF, using DIEA as a base .

Reaction conditions are maintained at 0–5°C to prevent racemization, with a yield of 85–90% .

Challenges in Stereochemical Control

The 2-nitrophenyl group introduces steric hindrance, complicating asymmetric synthesis. Catalytic asymmetric hydrogenation using Rh(I)-(S)-BINAP complexes achieves 92% enantiomeric excess (ee), as confirmed by chiral HPLC.

Comparative Analysis of Methodologies

| Parameter | Solid-Phase (2-CTC) | Solution-Phase |

|---|---|---|

| Yield | 78–82% | 85–90% |

| Purity | ≥98% | 95–97% |

| Stereochemical Purity | 99% ee | 92% ee |

| Scale-Up Feasibility | Limited by resin capacity | High |

The solid-phase method offers superior stereochemical control but requires specialized resin-handling equipment. Solution-phase synthesis is more scalable but demands rigorous purification .

Critical Considerations in Process Optimization

Nitro Group Stability

The 2-nitrophenyl moiety is sensitive to reducing agents. Protocols avoid sodium hydrosulfite or catalytic hydrogenation post-Fmoc protection to prevent unintended reduction to an amine .

Solvent Selection

-

DMF : Preferred for Fmoc reactions due to high solubility of amino acids and coupling agents .

-

DCM : Used for resin swelling and cleavage steps to minimize side reactions .

Coupling Agents

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)21(13-15-7-1-6-12-22(15)26(30)31)25-24(29)32-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,29)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLRWXBYPKSBFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943325 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-30-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-2-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.